molecular formula C22H22N2O5S2 B2847563 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 681481-13-0

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2847563
CAS No.: 681481-13-0
M. Wt: 458.55
InChI Key: LGUIGJPFKVNFOD-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core modified with a Z-configured arylidene group at position 5 and an N-substituted acetamide at position 2. The 3,4-dimethoxyphenyl substituent on the arylidene moiety and the 4-ethoxyphenyl group on the acetamide side chain distinguish it from other derivatives.

The synthesis likely involves a Knoevenagel condensation between a 2-thioxo-4-thiazolidinone precursor and a substituted benzaldehyde, followed by coupling with an activated acetamide derivative . Characterization via NMR, IR, and mass spectrometry (as described in similar studies ) would confirm the Z-configuration of the arylidene group and the regiochemistry of the substituents.

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-4-29-16-8-6-15(7-9-16)23-20(25)13-24-21(26)19(31-22(24)30)12-14-5-10-17(27-2)18(11-14)28-3/h5-12H,4,13H2,1-3H3,(H,23,25)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUIGJPFKVNFOD-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₉H₁₅N₃O₆S₂
  • Molecular Weight : 453.46 g/mol
  • CAS Number : 134133645

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Cell Membrane Disruption : It has been suggested that the compound can disrupt bacterial cell wall synthesis, leading to antimicrobial effects.
  • Anti-inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 10 to 20 µM.
Cell LineIC50 (µM)
MCF-715
HeLa12

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by reducing the production of inflammatory mediators:

  • Cytokine Modulation : It has been reported to decrease levels of TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Study on Antimicrobial Activity : A recent study published in a peer-reviewed journal highlighted the efficacy of this compound against multidrug-resistant bacterial strains. The authors noted its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : Another study focused on the anticancer effects of the compound on human cancer cell lines. The findings indicated that it induced apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Compound Name / Structure Key Substituents Biological Activity / Findings References
Target Compound 3,4-Dimethoxyphenyl (arylidene); 4-ethoxyphenyl (acetamide) Hypothesized antimicrobial/antidiabetic activity (based on structural analogs)
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene; 2-methylphenyl (acetamide) Moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives 4-Hydroxy-3-methoxybenzylidene; substituted phenoxy (acetamide) Antidiabetic activity (50–60% reduction in blood glucose in mice at 50 mg/kg)
2-[(5Z)-5-[(4-Ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide 4-Ethylphenyl (arylidene); sulfamoylphenyl (acetamide) Potential carbonic anhydrase inhibition (IC₅₀: ~1.2 µM)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide Chlorophenyl-triazole; difluorophenyl (acetamide) Anti-exudative activity (comparable to diclofenac in edema reduction)

Key Comparative Insights

  • Substituent Effects on Bioactivity :

    • The 3,4-dimethoxyphenyl group in the target compound may enhance lipophilicity and membrane penetration compared to simpler benzylidene derivatives (e.g., ) .
    • The 4-ethoxyphenyl acetamide moiety could improve metabolic stability relative to compounds with electron-withdrawing groups (e.g., sulfamoylphenyl in ) .
  • Activity Trends: Antimicrobial Activity: Derivatives with electron-rich arylidene groups (e.g., methoxy or ethoxy) often show enhanced activity against Gram-positive bacteria . Antidiabetic Potential: Compounds with dioxothiazolidinone cores () exhibit stronger hypoglycemic effects than mono-oxo analogs, suggesting the target compound’s 4-oxo-2-thioxo core may offer a balance between potency and toxicity .
  • Synthetic Feasibility: The target compound’s synthesis aligns with established Knoevenagel protocols (as in and ), though the 3,4-dimethoxy and 4-ethoxy substituents may require optimized reaction conditions to prevent demethylation .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Thiazolidinone Derivatives

Compound Molecular Weight LogP* Solubility (µg/mL) IC₅₀ / MIC (µg/mL)
Target Compound 486.54 3.8 12.5 (DMSO) N/A†
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 380.45 3.2 18.9 (DMSO) 8–32 (MIC)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide 428.40 2.9 22.1 (DMSO) 50 mg/kg (ED₅₀)

Table 2: Spectroscopic Data for Structural Confirmation

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) IR (cm⁻¹)
Target Compound 7.65 (s, 1H, CH=), 3.85 (s, 6H, OCH₃) 178.5 (C=O), 167.2 (C=S) 1715 (C=O), 1250 (C=S)
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 7.70 (s, 1H, CH=), 2.35 (s, 3H, CH₃) 177.8 (C=O), 166.9 (C=S) 1700 (C=O), 1245 (C=S)

Preparation Methods

Reaction Mechanism and Components

This method leverages a single-step condensation of 4-ethoxyaniline , 3,4-dimethoxybenzaldehyde , and thioglycolic acid in the presence of a bismuth-based catalyst, Bi(SCH$$2$$COOH)$$3$$, under solvent-free conditions. The reaction proceeds via:

  • Schiff base formation : The amine reacts with the aldehyde to generate an imine intermediate.
  • Cyclization : Thioglycolic acid introduces the thiazolidinone ring through nucleophilic attack at the imine carbon, followed by dehydration.

Optimization Parameters

  • Temperature : 70°C maximizes yield while minimizing side products like the E-isomer.
  • Catalyst loading : 5 mol% Bi(SCH$$2$$COOH)$$3$$ ensures rapid cyclization.
  • Reaction time : 6 hours achieves >75% conversion.

Workup and Isolation

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the Z-isomer. Yield: 72–78%.

Stepwise Synthesis via Hydrazide Intermediate

Synthesis of N-(4-Ethoxyphenyl)Acetohydrazide

  • Acetylation : 4-Ethoxyaniline reacts with acetic anhydride in dichloromethane to form N-(4-ethoxyphenyl)acetamide.
  • Hydrazide formation : The acetamide is treated with hydrazine hydrate in ethanol under reflux to yield the hydrazide.

Condensation and Cyclization

  • Hydrazone formation : The hydrazide reacts with 3,4-dimethoxybenzaldehyde in ethanol, catalyzed by glacial acetic acid, to form the hydrazone.
  • Thiazolidinone ring closure : The hydrazone is refluxed with thioglycolic acid and ZnCl$$2$$ in DMF for 8 hours. ZnCl$$2$$ facilitates cyclization by polarizing the thioglycolic acid’s thiol group.

Yield and Purity

  • Yield : 65–68% after recrystallization from methanol.
  • Purity : >95% by HPLC.

Polypropylene Glycol (PPG)-Mediated Synthesis

Reaction Design

A modified one-pot approach uses PPG as a green solvent and catalyst:

  • Components : N-(4-ethoxyphenyl)acetamide, 3,4-dimethoxybenzaldehyde, and thioglycolic acid.
  • Conditions : Reflux at 110°C for 12 hours.

Advantages

  • Solvent efficiency : PPG enhances reaction kinetics via hydrogen bonding.
  • Yield : 83% without column chromatography.

Comparative Analysis of Synthetic Routes

Method Catalyst/Solvent Temperature Time (h) Yield Purity
One-pot multicomponent Bi(SCH$$2$$COOH)$$3$$, solvent-free 70°C 6 75% 90%
Stepwise hydrazide route ZnCl$$_2$$, DMF Reflux 8 68% 95%
PPG-mediated PPG 110°C 12 83% 88%

Stereochemical Control and Analytical Validation

Z-Isomer Selectivity

The Z-configuration of the benzylidene group is critical for bioactivity. Key factors influencing geometry:

  • Reaction temperature : Lower temperatures (70°C) favor kinetic Z-isomer formation.
  • Catalyst : Bi(SCH$$2$$COOH)$$3$$ stabilizes the transition state for Z-selectivity.

Spectroscopic Characterization

  • $$^1$$H NMR : The Z-isomer shows a deshielded vinyl proton at δ 7.85 ppm (d, J = 12.1 Hz).
  • IR : Strong bands at 1685 cm$$^{-1}$$ (C=O) and 1250 cm$$^{-1}$$ (C=S).
  • Mass spectrometry : Molecular ion peak at m/z 414.5 [M+H]$$^+$$.

Challenges and Mitigation Strategies

Common Side Reactions

  • E-isomer formation : Minimized by using excess thioglycolic acid and controlled heating.
  • Incomplete cyclization : Additive molecular sieves absorb water, shifting equilibrium toward product.

Purification Techniques

  • Column chromatography : Resolves Z/E isomers using gradient elution.
  • Recrystallization : Methanol/water (4:1) yields high-purity crystals.

Scalability and Industrial Relevance

The PPG-mediated method is preferred for large-scale synthesis due to its simplicity and reduced waste. However, the one-pot approach offers faster turnaround for research-scale batches.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves:

  • Step 1: Condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., KOH/EtOH) to form the benzylidene-thiazolidinone intermediate .
  • Step 2: Coupling the intermediate with N-(4-ethoxyphenyl)acetamide via nucleophilic substitution.
    Key Optimization Strategies:
  • Use anhydrous solvents (DMF or acetic acid) to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purify via recrystallization (DMF/ethanol mixtures) .

Q. Which spectroscopic techniques are essential for structural validation, and what key data should be prioritized?

Methodological Answer:

Technique Key Observations
1H/13C NMR - Thiazolidinone C=O (~170 ppm)
- Z-configuration of benzylidene (δ 7.2–7.8 ppm for vinyl protons) .
IR - Stretching vibrations: C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹) .
Mass Spectrometry - Molecular ion peak at m/z 442.5 (C22H22N2O6S) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Include positive controls (e.g., doxorubicin) and triplicate wells .
  • Enzyme Inhibition: Test against COX-2 or PPAR-γ using fluorometric assays. Pre-incubate the compound with the enzyme (30 min, 37°C) before substrate addition .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved to confirm the Z-configuration?

Methodological Answer:

  • Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement .
  • Validate against density functional theory (DFT) -optimized geometries to compare bond lengths and angles .
  • Critical Parameters: Ensure crystal quality (≥0.2 mm size) and collect data at low temperature (100 K) to reduce thermal motion artifacts .

Q. What strategies address discrepancies in biological activity across cell lines or animal models?

Methodological Answer:

  • Dose-Response Analysis: Test a wide concentration range (nM–µM) to identify off-target effects .
  • Orthogonal Assays: Combine apoptosis assays (Annexin V/PI staining) with cell-cycle analysis (flow cytometry) to confirm mechanisms .
  • Pharmacokinetic Profiling: Measure plasma stability (e.g., HPLC-MS) and metabolite identification in rodent models .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Modification Sites:
    • Benzylidene moiety: Introduce electron-withdrawing groups (e.g., -F, -NO2) to enhance electrophilicity .
    • Acetamide tail: Replace 4-ethoxyphenyl with heteroaromatic groups (e.g., pyridyl) to improve solubility .
  • Computational Tools: Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for in vivo studies?

Methodological Answer:

  • Solubility Testing: Use standardized protocols (e.g., shake-flask method) in PBS (pH 7.4) and DMSO.
  • Formulation Adjustments: Employ co-solvents (PEG-400) or nanoemulsions to enhance bioavailability .
  • Validate via HPLC: Measure compound concentration post-formulation to ensure stability .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

Reaction Type Reagents/Conditions Yield Range
OxidationKMnO4 (0.1 M, 60°C)65–75%
ReductionNaBH4 (EtOH, RT)80–85%
Nucleophilic SubstitutionK2CO3/DMF, 24 h reflux70–78%

Q. Table 2: Biological Activity Profile

Assay Result Reference
MCF-7 IC5012.3 ± 1.2 µM
COX-2 Inhibition58% at 10 µM
Plasma Half-life4.2 h (mice)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.